molecular formula C6H7N3S B2578968 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole CAS No. 1343371-57-2

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole

Cat. No.: B2578968
CAS No.: 1343371-57-2
M. Wt: 153.2
InChI Key: FBBCXHQHFITYKB-UHFFFAOYSA-N
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Description

5-(Isothiocyanatomethyl)-1-methyl-1H-pyrazole is a pyrazole-based compound featuring a methyl-substituted pyrazole core and an isothiocyanate (-NCS) functional group at the 5-position. The isothiocyanate group confers electrophilic reactivity, making the compound valuable in medicinal chemistry for covalent binding to biological targets such as enzymes or receptors . Its synthesis typically involves multistep reactions, including the use of methylisothiocyanate as a key reagent (e.g., stepwise coupling and cyclization reactions) .

Properties

IUPAC Name

5-(isothiocyanatomethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3S/c1-9-6(2-3-8-9)4-7-5-10/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBBCXHQHFITYKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)CN=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole typically involves the reaction of 1-methyl-1H-pyrazole with a suitable isothiocyanate precursor. One common method is the reaction of 1-methyl-1H-pyrazole with thiophosgene or its derivatives under basic conditions . Another approach involves the use of isocyanides and elemental sulfur in the presence of catalytic amounts of amine bases, such as DBU, under moderate heating conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations. Optimization of reaction conditions, such as temperature, solvent, and purification techniques, is crucial for efficient industrial production .

Chemical Reactions Analysis

Types of Reactions

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other derivatives.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential use as an adjuvant in chemotherapy to enhance the efficacy of existing drugs.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(isothiocyanatomethyl)-1-methyl-1H-pyrazole involves its interaction with biological molecules. The isothiocyanate group can react with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This compound has been shown to inhibit aldehyde dehydrogenase (ALDH), which plays a role in cancer cell resistance to chemotherapy . Additionally, it can induce oxidative stress in cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Differences
Compound Name Core Structure Functional Group at 5-Position Key Reference
5-(Isothiocyanatomethyl)-1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Isothiocyanatomethyl (-CH2-NCS)
5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Isocyanato (-NCO)
5-Hydroxy-1-methylpyrazole 1-methyl-1H-pyrazole Hydroxyl (-OH)
3-(Bromodifluoromethyl)-1-methyl-1H-pyrazole 1-methyl-1H-pyrazole Bromodifluoromethyl (-CF2Br)
Pyrazole-1-carbothioamide derivatives 4,5-dihydro-1H-pyrazole Carbothioamide (-C(S)NH2)

Key Observations :

  • The isothiocyanatomethyl group in the parent compound provides distinct reactivity compared to isocyanato (-NCO) or hydroxyl (-OH) substituents. For instance, the -NCS group undergoes nucleophilic addition more readily than -NCO due to sulfur's polarizability .
  • Bromodifluoromethyl and carbothioamide substituents reduce electrophilicity, shifting applications toward halogen bonding or hydrogen-bonding interactions .
Table 2: Inhibitory Activity Against MurA Enzyme (IC50 Values)
Compound Structure IC50 (µM) logP Key Reference
1-Methyl-1H-pyrazole with 5-nitrothiazol-2-yl 11.32 4.8
1-Methyl-1H-pyrazole with phenol-2-yl 10.69 3.5
This compound N/A Predicted ~3.8

Key Observations :

  • While direct IC50 data for this compound is unavailable, analogs with electron-withdrawing groups (e.g., nitrothiazolyl) show stronger MurA enzyme inhibition than phenol derivatives .
  • The logP of the parent compound is expected to be intermediate (~3.8), balancing lipophilicity for membrane permeability and aqueous solubility .

Key Observations :

  • The parent compound’s synthesis employs methylisothiocyanate in a Pd/C-catalyzed step, offering moderate yields .
  • Metal-containing analogs (e.g., stannane derivatives) achieve higher yields via in situ trapping methods but require specialized handling .

Stability and Reactivity

  • This compound is moisture-sensitive due to the -NCS group, requiring anhydrous storage .
  • Isocyanato analogs (e.g., 5-Isocyanato-3-isopropyl-1-methyl-1H-pyrazole) are less stable in acidic conditions, undergoing hydrolysis to amines .
  • Carbothioamide derivatives exhibit greater stability but lower reactivity in covalent bond formation .

Biological Activity

5-(Isothiocyanatomethyl)-1-methyl-1H-pyrazole is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological properties, including antimicrobial, antiproliferative, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H7N3S, with a molecular weight of 155.20 g/mol. The compound features a pyrazole ring, which is known for its ability to interact with various biological targets.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies indicate that it exhibits significant activity against a range of pathogenic bacteria. For instance, research has demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli50 µg/mL
Staphylococcus aureus30 µg/mL
Pseudomonas aeruginosa60 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Antiproliferative Effects

The compound has also been evaluated for its antiproliferative effects on cancer cell lines. In vitro studies have shown that this compound can inhibit the growth of various cancer cells, including HeLa (cervical cancer) and A549 (lung cancer) cells.

Table 2: Antiproliferative Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa15
A54920
MCF-725

The IC50 values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as an anticancer agent.

The biological activity of this compound is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : In cancer cells, it appears to trigger apoptotic pathways, leading to programmed cell death.
  • Disruption of Cellular Membranes : Its interaction with microbial membranes may compromise their integrity, leading to cell lysis.

Case Studies and Research Findings

Recent studies have further elucidated the biological activities of this compound:

  • Study on Antimicrobial Efficacy : A study published in Phytochemistry evaluated the antibacterial effects of various pyrazole derivatives, including this compound. The findings confirmed its potent activity against multi-drug resistant strains of Staphylococcus aureus .
  • Anticancer Properties : Another research article highlighted its cytotoxic effects on HeLa and A549 cells, suggesting that the compound could serve as a lead structure for developing new anticancer drugs .
  • Mechanistic Insights : Computational studies have indicated that the compound interacts with specific protein targets in bacteria and cancer cells, providing insights into its mode of action .

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